molecular formula C21H27NO B10857144 S1R agonist 2

S1R agonist 2

Cat. No.: B10857144
M. Wt: 309.4 g/mol
InChI Key: KOYQYIAABUPJFF-UHFFFAOYSA-N
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Description

S1R agonist 2, also known as Compound 8b, is a selective agonist for the sigma-1 receptor (S1R). Sigma-1 receptor is a chaperone protein located primarily at the mitochondria-associated membrane of the endoplasmic reticulum. It plays a crucial role in various biological processes, including neuroprotection and modulation of ion channels . This compound has shown significant potential in neuroprotection against reactive oxygen species and N-methyl-D-aspartate-induced neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S1R agonist 2 involves the development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives . The synthetic route typically includes the following steps:

  • Formation of the diazabicyclo[4.3.0]nonane core.
  • Introduction of functional groups to enhance selectivity and binding affinity.
  • Purification and characterization of the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This includes optimizing reaction conditions, using efficient purification techniques, and adhering to stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: S1R agonist 2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may yield substituted analogs .

Scientific Research Applications

Chemical Properties and Mechanism of Action

S1R agonist 2 has a high affinity for the sigma-1 receptor with an inhibition constant (Ki) of 1.1 nM for S1R and 88 nM for sigma-2 receptor (S2R) . Its mechanism of action involves modulating calcium signaling pathways, enhancing neuroprotective effects against oxidative stress, and promoting neurite outgrowth in neuronal cells .

Neuroprotective Applications

1. Protection Against Neurotoxicity

  • Mechanism : this compound exhibits neuroprotective effects by preventing cell damage induced by neurotoxins such as rotenone and NMDA in SH-SY5Y cells. It significantly reduces oxidative stress-related cell death, demonstrating its potential in treating neurodegenerative diseases .
  • Case Study : In vitro studies have shown that this compound enhances nerve growth factor (NGF)-induced neurite outgrowth in a dose-dependent manner, indicating its role in neuronal health and regeneration .

2. Implications in Neurodegenerative Diseases

  • Alzheimer's Disease : Research indicates that S1R agonists can modulate pathways involved in Alzheimer’s disease pathology, potentially reducing neuronal death through anti-apoptotic mechanisms .
  • Amyotrophic Lateral Sclerosis (ALS) : Studies using murine models have demonstrated that S1R agonists can reduce motoneuron death, suggesting therapeutic benefits in ALS .

Pain Management Applications

1. Analgesic Effects

  • Mechanism : S1R agonists interact with pain pathways, potentially inhibiting the transmission of pain signals. The reciprocal relationship between S1R and S2R suggests that while S2R facilitates pain pathways, S1R may inhibit them, providing a balanced approach to pain management .
  • Case Study : Experimental models show that activation of S1R can alleviate mechanical hypersensitivity in neuropathic pain conditions, indicating its viability as an analgesic agent .

Cellular Signaling and Other Applications

1. Modulation of Calcium Homeostasis

  • Mechanism : The activation of sigma-1 receptors by agonists like this compound plays a crucial role in regulating intracellular calcium levels. This modulation is vital for various cellular functions, including neurotransmitter release and cellular survival during stress conditions .

2. Autophagy Induction

  • Research Findings : Recent studies suggest that S1R agonists can promote autophagy through interactions with key proteins involved in autophagic processes. This action supports cellular health by facilitating the degradation of damaged organelles .

Data Summary Table

Application AreaMechanism/EffectNotable Findings
NeuroprotectionPrevents oxidative stress-induced cell damageEnhances NGF-induced neurite outgrowth
Pain ManagementModulates pain pathways; inhibits transmissionAlleviates mechanical hypersensitivity
Calcium HomeostasisRegulates intracellular calcium levelsSupports neurotransmitter release
Autophagy InductionPromotes degradation of damaged organellesFacilitates cellular health

Biological Activity

S1R agonist 2 is a compound that interacts with the sigma-1 receptor (S1R), a unique transmembrane protein involved in various neuroprotective and signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Interaction with Cholesterol

S1R has been shown to interact with cholesterol, which plays a crucial role in the formation of lipid microdomains in the endoplasmic reticulum (ER). This interaction is vital for S1R clustering and signaling functions. Studies indicate that S1R agonists, including this compound, can disrupt these clusters, leading to significant changes in cellular signaling pathways .

Modulation of ERK Signaling Pathway

Research has demonstrated that S1R activation can influence the extracellular signal-regulated kinase (ERK) pathway, promoting neuronal survival. For instance, studies using the S1R-specific agonist (+)-pentazocine showed that it reduced stress-induced ERK phosphorylation in optic nerve head-derived astrocytes, thereby enhancing cell viability under oxidative stress conditions . This suggests that this compound may exert similar protective effects through modulation of the ERK pathway.

Neuroprotective Effects

S1R agonists are known for their neuroprotective properties across various models of neurodegenerative diseases. Activation of S1R has been linked to enhanced secretion of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and plasticity. In models of Huntington's disease and Alzheimer's disease, S1R activation has been shown to improve synaptic plasticity and protect against cell death induced by mutant proteins .

Table: Summary of Key Research Findings on this compound

Study ReferenceModel UsedKey Findings
Neurodegenerative Disease ModelsS1R activation enhances BDNF secretion and protects against cell death.
Optic Nerve Head Astrocytes(+)-Pentazocine reduced oxidative stress-induced cell death via ERK modulation.
Huntington's Disease NeuronsImproved synaptic plasticity and neuroprotection against mutant huntingtin.

Case Study: Neuroprotection in Retinal Cells

In a study focusing on retinal ganglion cells, treatment with S1R agonists demonstrated a significant reduction in oxidative stress-induced apoptosis. The application of (+)-pentazocine prior to exposure to harmful stimuli resulted in enhanced cell survival rates, indicating the potential therapeutic benefits of this compound in ocular health .

Clinical Implications

The therapeutic potential of S1R agonists extends beyond neurodegenerative diseases. Recent studies have suggested that modulation of the sigma-1 receptor may also play a role in managing conditions such as anxiety and depression by influencing neurotransmitter systems . Furthermore, retrospective analyses have indicated improved outcomes in COVID-19 patients treated with typical antipsychotics that have affinity for the S1R, highlighting its relevance in infectious disease contexts .

Properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

4-benzyl-1-(3-phenoxypropyl)piperidine

InChI

InChI=1S/C21H27NO/c1-3-8-19(9-4-1)18-20-12-15-22(16-13-20)14-7-17-23-21-10-5-2-6-11-21/h1-6,8-11,20H,7,12-18H2

InChI Key

KOYQYIAABUPJFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCOC3=CC=CC=C3

Origin of Product

United States

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